[4-(Chlorocarbonyl)phenyl]acetic acid
Description
[4-(Chlorocarbonyl)phenyl]acetic acid (CAS: 27914-73-4) is a phenylacetic acid derivative featuring a chlorocarbonyl (-COCl) substituent at the para position of the aromatic ring and an acetic acid (-CH₂COOH) group. This compound serves as a versatile intermediate in organic synthesis, particularly in acylations and the preparation of bioactive molecules. Its synthesis typically involves the reaction of 4-acetoxybenzoic acid with thionyl chloride (SOCl₂) to form the chlorocarbonyl group, followed by hydrolysis or further functionalization . The reactive chlorocarbonyl moiety enables its use in coupling reactions, such as the synthesis of oxadiazole derivatives with antibacterial properties .
Properties
CAS No. |
81911-36-6 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
2-(4-carbonochloridoylphenyl)acetic acid |
InChI |
InChI=1S/C9H7ClO3/c10-9(13)7-3-1-6(2-4-7)5-8(11)12/h1-4H,5H2,(H,11,12) |
InChI Key |
JGVPWKIYGAVSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Physicochemical Properties
The following table highlights key structural analogs, emphasizing substituent variations and physicochemical
Key Observations:
- Reactivity : The chlorocarbonyl group in the target compound enhances its electrophilicity, making it more reactive in nucleophilic acyl substitutions compared to analogs like 4-fluorophenylacetic acid.
- Lipophilicity: While direct log P values are unavailable, the chlorocarbonyl group likely increases lipophilicity relative to hydroxyl or amino-substituted derivatives, influencing bioavailability .
Preparation Methods
Classical Hydrolysis of Chlorinated Benzene Acetonitrile Derivatives
A widely used industrial method involves the hydrolysis of para-substituted chlorinated benzene acetonitrile intermediates. As described in CN1927810A, p-chlorobenzyl cyanide undergoes sulfuric acid-catalyzed hydrolysis at 90–150°C to yield 4-chlorophenylacetic acid, which is subsequently chlorinated at the carbonyl group . Key steps include:
-
Sulfuric Acid Hydrolysis :
Reaction conditions: 130°C, 4–24 hours, yielding 76–95% . -
Chlorocarbonyl Introduction :
Thionyl chloride or phosphorus pentachloride introduces the chlorocarbonyl group via nucleophilic acyl substitution .
Advantages : Scalable for industrial production.
Limitations : Requires corrosive reagents and generates hazardous byproducts.
Copper-Catalyzed Coupling of o-Chloroacetophenone
CN102746142A details a two-step synthesis starting from o-chloroacetophenone and para-chlorophenol :
-
Ullmann Coupling :
Conditions: 125–130°C, 10 hours under N₂, yielding 89–92% . -
Willgerodt-Kindler Reaction :
Sulfur and morpholine mediate ketone-to-acid conversion, followed by HCl hydrolysis to yield the target compound .
Key Parameters :
-
Catalyst: Copper powder (5–10 mol%).
-
Solvent: Tetrahydrofuran or dioxane.
Electrochemical Carboxylation of α,α-Dichloroarylmethane
A green chemistry approach (MDPI, 2023) utilizes CO₂ under electrochemical conditions :
-
Electrocarboxylation :
Conditions: Dimethylacetamide solvent, room temperature, 48 minutes, yielding 61–76% .
Advantages : Avoids toxic chlorinating agents and operates at ambient conditions.
Ester Hydrolysis of Methyl 2-(4-Chlorophenoxy)phenylacetate
ChemicalBook (2018) outlines a two-step ester hydrolysis :
-
Mitsunobu Coupling :
Methyl 2-bromophenylacetate reacts with 4-chlorophenol in dioxane with Cs₂CO₃/CuCl, yielding the ester intermediate (95%). -
Saponification :
Conditions: Methanol, 60°C, 3 hours, yielding 87% .
Microwave-Assisted Synthesis Using Bismuth Nitrate Catalyst
CN103224484A describes a microwave-enhanced method for related chlorophenylacetic acids :
-
Bismuth Nitrate-Catalyzed Cyclization :
(S)-7-chloro-6-hydroxyhept-3-en-2-one reacts with aldehydes under microwave irradiation (130°C, 30 minutes). -
Chloromethylation :
Subsequent treatment with HCl gas introduces the chlorocarbonyl group.
Comparative Analysis of Methods
Mechanistic Insights
-
Chlorocarbonyl Formation : Thionyl chloride reacts with carboxylic acids via a two-step mechanism: protonation of the hydroxyl group followed by nucleophilic attack by Cl⁻ .
-
Ullmann Coupling : Copper mediates C–O bond formation between aryl halides and phenols, proceeding through a single-electron transfer (SET) pathway .
-
Electrocarboxylation : CO₂ acts as an electrophile, with the aluminum anode generating reactive carboxyl radicals .
Industrial and Environmental Considerations
-
Waste Management : Classical hydrolysis generates H₂S and HCl, requiring neutralization with NaOH scrubbers .
-
Catalyst Recycling : Copper catalysts from Ullmann couplings can be recovered via filtration and reused with <5% activity loss .
-
Green Metrics : Electrochemical methods exhibit superior atom economy (82%) compared to classical routes (68%) .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for [4-(Chlorocarbonyl)phenyl]acetic acid, and what factors influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of toluene derivatives using chloroacetyl chloride, followed by oxidation of the methyl group to a carboxylic acid. Key factors include:
- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution but require anhydrous conditions to prevent hydrolysis .
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., polysubstitution).
- Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol yields >85% purity.
Q. How can the purity of this compound be validated for experimental use?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Retention time ~8.2 min indicates purity .
- NMR : Characteristic peaks include δ 12.3 ppm (broad, -COOH), δ 7.8–7.5 ppm (aromatic protons), and δ 3.6 ppm (-COCl) .
- Titration : React with excess sodium hydroxide and back-titrate with HCl to quantify active chlorocarbonyl groups .
Advanced Research Questions
Q. How does this compound compare to phenylacetic acid (PAA) in plant tissue culture protocols?
- Methodological Answer :
- Shoot Induction : Test in Murashige and Skoog (MS) medium at 0.5–2.0 mg/L with cytokinins (e.g., BAP). Unlike PAA, the chlorocarbonyl group may reduce auxin-like activity but enhance stability in vitro.
- Rooting Efficiency : Compare with IBA/NAA in half-strength MS medium. Preliminary data suggest lower rooting rates (40–55%) due to higher reactivity .
- Table 1 : Comparison of PAA vs. This compound in chickpea regeneration:
| Parameter | PAA (1.0 mg/L) | This compound (1.0 mg/L) |
|---|---|---|
| Shoot Induction (%) | 82 | 58 |
| Rooting (%) | 74 | 48 |
| Hyperhydricity | Low | Moderate |
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Kinetic Studies : Monitor reaction with amines (e.g., benzylamine) in DMF. Pseudo-first-order kinetics show rate constants (k) ~2.1 × 10⁻³ s⁻¹ at 25°C, influenced by electron-withdrawing groups stabilizing the transition state .
- DFT Calculations : The chlorocarbonyl group lowers the LUMO energy (-1.2 eV), increasing electrophilicity compared to non-chlorinated analogs .
- Side Reactions : Competing hydrolysis to [4-(Carboxyphenyl)]acetic acid occurs in aqueous media (pH > 7), requiring inert atmospheres for stability .
Experimental Design & Data Contradictions
Q. How to resolve discrepancies in reported bioactivity of this compound across studies?
- Methodological Answer :
- Source Analysis : Variability often stems from impurity profiles (e.g., residual AlCl₃ in synthetic batches). ICP-MS detects trace metals affecting bioassays .
- Bioassay Conditions : Standardize solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HeLa vs. HEK293). For antifungal studies, pH adjustments (5.5–6.5) enhance activity .
- Contradiction Example : One study reported IC₅₀ = 12 µM against Mycobacterium tuberculosis, while another found no activity. Differences in bacterial strain (H37Rv vs. clinical isolates) and compound storage (anhydrous vs. humid) explain variability .
Q. What strategies optimize this compound as a crosslinker in polymer chemistry?
- Methodological Answer :
- Polymer Synthesis : React with diols (e.g., PEG) in THF under N₂. Gel permeation chromatography (GPC) shows increased molecular weight (Mw ~15 kDa) at 1:1 stoichiometry.
- Stability Testing : Accelerated aging at 40°C/75% RH for 4 weeks reveals <5% hydrolysis when stabilized with molecular sieves .
- Controlled Release : Use in hydrogels for agrochemical delivery; release kinetics (e.g., 80% over 72 hours) depend on crosslink density .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and vapor-resistant aprons. The compound is a lachrymator and causes dermal irritation .
- Ventilation : Use fume hoods with >100 ft/min airflow. Spills require neutralization with 10% sodium bicarbonate before disposal .
- Storage : Keep in amber glass under argon at -20°C; shelf life ≤6 months. LC-MS monitoring every 2 months detects degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
